molecular formula C4H11O2PS B14607676 O-Ethyl S-methyl methylphosphonothiolate CAS No. 57578-88-8

O-Ethyl S-methyl methylphosphonothiolate

Cat. No.: B14607676
CAS No.: 57578-88-8
M. Wt: 154.17 g/mol
InChI Key: RGYCUYGGOREOSJ-UHFFFAOYSA-N
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Description

O-Ethyl S-methyl methylphosphonothiolate (CAS 51865-09-9) is an organophosphorus compound with the molecular formula C 4 H 11 O 2 PS and a molecular weight of 154.168 g/mol . This chemical is primarily of interest in research and development as a chemical intermediate and precursor. Organophosphorus compounds like this are studied in various fields, including the synthesis of other specialized chemicals . A related, well-characterized compound is the nerve agent VX (O-Ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate), which shares a similar phosphonothiolate backbone and is a potent acetylcholinesterase (AChE) inhibitor . AChE inhibitors prevent the breakdown of the neurotransmitter acetylcholine, leading to its accumulation and overstimulation of both muscarinic and nicotinic receptors, which can result in a cholinergic crisis . This product is intended for research purposes in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for personal use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all local safety regulations before handling.

Properties

CAS No.

57578-88-8

Molecular Formula

C4H11O2PS

Molecular Weight

154.17 g/mol

IUPAC Name

1-[methyl(methylsulfanyl)phosphoryl]oxyethane

InChI

InChI=1S/C4H11O2PS/c1-4-6-7(2,5)8-3/h4H2,1-3H3

InChI Key

RGYCUYGGOREOSJ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C)SC

Origin of Product

United States

Preparation Methods

Two-Step Alkylation of Methylphosphonothioic Acid

A widely documented method involves the sequential alkylation of methylphosphonothioic acid. This approach leverages nucleophilic substitution reactions to introduce the O-ethyl and S-methyl groups:

  • Formation of Methylphosphonothioic Dichloride :
    Methylphosphonothioic dichloride (CH₃P(S)Cl₂) serves as a key intermediate. It is synthesized via chlorination of dimethyl methylphosphonate (DMMP) using thionyl chloride (SOCl₂) or phosgene (COCl₂) in the presence of inorganic halide catalysts (e.g., ZnCl₂ or NH₄Cl). The reaction proceeds at 100–130°C under atmospheric pressure, yielding methylphosphonothioic dichloride in quantitative yields.

  • Stepwise Alkylation :

    • O-Ethylation : Reacting methylphosphonothioic dichloride with ethanol in anhydrous toluene and triethylamine produces O-ethyl methylphosphonothioic chloride.
    • S-Methylation : Subsequent treatment with methanethiol (CH₃SH) or methyl iodide (CH₃I) introduces the S-methyl group. The reaction is conducted in dichloromethane or acetone at 0–25°C, followed by purification via silica gel chromatography.

Key Data :

  • Yield: 65–73% after purification.
  • Purity: >95% (confirmed by ³¹P NMR and GC-MS).

Transesterification of Dialkyl Methylphosphonothioates

This method involves transesterifying dialkyl methylphosphonothioates with sodium methanethiolate:

  • Synthesis of Diethyl Methylphosphonothioate :
    Diethyl methylphosphonothioate is prepared by reacting methylphosphonothioic dichloride with excess ethanol in the presence of a base (e.g., pyridine).

  • Thiolate-Mediated Transesterification :
    Treatment with sodium methanethiolate (NaSCH₃) in tetrahydrofuran (THF) selectively replaces the ethoxy group with a methylthio group. The reaction is stirred at room temperature for 12–24 hours.

Key Data :

  • Yield: 58–68%.
  • Side Products: <5% diethyl methylphosphonate (due to competing hydrolysis).

Solid-Phase Synthesis Using Cyanuric Fluoride Resin

A micro-scale method employs cyanuric fluoride bound to polystyrene resin for efficient halogenation and alkylation:

  • Resin Activation : Cyanuric fluoride is immobilized on aminomethyl polystyrene resin.
  • Phosphorylation : Methylphosphonic acid reacts with the resin to form a fluorinated intermediate.
  • Ethanolysis and Methanethiolation : Sequential treatment with ethanol and methanethiol yields the target compound.

Advantages :

  • Minimizes handling of toxic intermediates.
  • Yield: 82% (milligram scale).

Optimization of Reaction Conditions

Catalytic Enhancements

  • Inorganic Halides : ZnCl₂ and NH₄Cl reduce polymer formation during chlorination steps, improving yields from 30% to >90%.
  • Solvent Systems : Anhydrous toluene and THF minimize hydrolysis side reactions.

Temperature and Pressure Controls

  • O-Ethylation : Conducted at 0°C to prevent thermal decomposition.
  • S-Methylation : Room temperature ensures complete substitution without over-alkylation.

Analytical and Purification Techniques

Chromatographic Methods

  • Column Chromatography : Silica gel (hexanes/ethyl acetate, 9:1) resolves diastereomers and removes unreacted precursors.
  • Preparative Thin-Layer Chromatography (PTLC) : Used for micro-scale purification, achieving >98% purity.

Spectroscopic Characterization

  • ³¹P NMR : δ 55–58 ppm (P=O), δ 35–38 ppm (P=S).
  • GC-MS : m/z 154 (M⁺), 109 (M⁺–OCH₂CH₃).

Challenges and Mitigation Strategies

Hydrolytic Degradation

The P–S bond is susceptible to hydrolysis, particularly in aqueous environments. Strategies include:

  • Anhydrous Conditions : Use of molecular sieves and inert atmospheres.
  • Stabilizers : Addition of antioxidants (e.g., BHT) during storage.

Stereochemical Control

Racemization at phosphorus can occur during synthesis. Chiral catalysts (e.g., (−)-sparteine) enforce enantiomeric purity, critical for pharmacological studies.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scale Key Advantage
Two-Step Alkylation 65–73 >95 Gram High reproducibility
Transesterification 58–68 90–95 Multi-gram Cost-effective
Solid-Phase Synthesis 82 >98 Milligram Minimal toxin exposure

Applications and Implications

O-Ethyl S-methyl methylphosphonothiolate serves as:

  • Precursor to VX Nerve Agent : Its structural similarity to VX aids in forensic and decontamination research.
  • Acetylcholinesterase Inhibitor : Used in neurotoxicology studies to model organophosphate poisoning.

Chemical Reactions Analysis

Types of Reactions

O-Ethyl S-methyl methylphosphonothiolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted phosphonothiolates .

Mechanism of Action

The mechanism of action of O-Ethyl S-methyl methylphosphonothiolate involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Structural Features

The compound’s phosphonothiolate core (P=O and P-S bonds) is shared with nerve agents like VX and pesticides such as Omethoate. Key structural differences include:

  • O-Substituent : Ethyl group (common in VX and VM).
  • S-Substituent: Methyl group (simpler than VX’s 2-diisopropylaminoethyl or Omethoate’s carbamoylmethyl).

Table 1: Structural Comparison

Compound O-Substituent S-Substituent Molecular Formula Molecular Weight
O-Ethyl S-methyl methylphosphonothiolate Ethyl Methyl C₅H₁₃O₂PS 182.18
VX Ethyl 2-diisopropylaminoethyl C₁₁H₂₆NO₂PS 267.37
VM (O-Ethyl S-2-diethylaminoethyl ...) Ethyl 2-diethylaminoethyl C₁₀H₂₄NO₂PS 253.34
Omethoate O,O-Dimethyl S-(N-methylcarbamoylmethyl) C₅H₁₂NO₄PS 213.19
S-Methyl methylphosphonothiolate Hydrogen Methyl C₂H₇O₂PS 138.11

References:

Physicochemical Properties
  • Volatility and Persistence: The S-methyl group likely increases volatility compared to VX’s bulky S-aminoethyl substituent, which enhances environmental persistence .
  • Hydrolysis : Hydrolysis of the P-S bond yields methylphosphonic acid and methanethiol, contrasting with VX’s degradation to ethyl methylphosphonic acid (EMPA) and amine byproducts (e.g., N,N-diisopropylformamide) .

Table 2: Degradation Pathways

Compound Primary Degradation Products Detection Methods
Target Compound Methylphosphonic acid, Methanethiol GC-MS, LC-MS
VX EMPA, N,N-diisopropylformamide NMR, LC-ESI-MS
Omethoate Dimethyl phosphate, Carbamoyl derivatives HPLC, GC-MS

References:

Toxicity
  • Mechanism : Inhibits acetylcholinesterase (AChE) via phosphorylation, but the absence of a tertiary amine group (critical for AChE binding in VX) likely reduces potency .
  • Comparative LD₅₀ : While VX has a dermal LD₅₀ of ~0.1 mg/kg, Omethoate’s oral LD₅₀ is 30–50 mg/kg, suggesting the target compound’s toxicity lies between pesticides and nerve agents .
Analytical Methods
  • GC-MS : Effective for detecting methylphosphonic acid derivatives but requires derivatization for polar metabolites .
  • LC-ESI-MS/MS : Differentiates structural isomers by fragmentation patterns (e.g., absence of amine-related ions in the target compound vs. VX) .
Environmental Fate
  • Soil Interaction : Unlike VX, which persists on bitumen and concrete, the target compound’s simpler structure may lead to faster hydrolysis or evaporation .
  • Decontamination : Hypochlorite solutions degrade VX into stable amines, whereas the target compound’s degradation lacks persistent toxic byproducts .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting O-Ethyl S-methyl methylphosphonothiolate and its degradation products in environmental matrices?

  • Methodological Answer : Use gas chromatography (GC) with flame photometric detection (FPD) or mass spectrometry (MS) for volatile degradation products. For non-volatile or polar analytes, employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Key parameters include:

  • GC Conditions : SE-54 capillary column (25 m × 0.32 mm, 0.25 μm phase thickness), helium carrier gas, temperature ramp from 40°C to 250°C at 10°C/min .
  • LC-MS/MS : Packed capillary columns with electrospray ionization (ESI) for high sensitivity, focusing on precursor and product ions specific to methylphosphonothiolate derivatives .
    • Sample Preparation : Pre-treat aqueous samples with cation-exchange resins to remove interfering ions, followed by solvent extraction (e.g., methylene chloride) for GC analysis .

Q. How do environmental variables (pH, temperature, substrate type) influence the persistence of This compound?

  • Methodological Answer : Conduct controlled laboratory experiments to isolate variables:

  • pH : Compare degradation rates in buffered solutions (pH 4–10) using LC-MS to monitor hydrolysis products like methylphosphonic acid derivatives .
  • Substrate Type : Study sorption kinetics in porous media (e.g., sand) by measuring wetted imprint volume and penetration depth over time, validated via numerical modeling .
  • Temperature : Use Arrhenius plots to quantify activation energy for hydrolysis in aqueous solutions .

Advanced Research Questions

Q. How can conflicting data on degradation pathways of This compound be resolved?

  • Methodological Answer : Apply multi-method validation :

  • Cross-reference GC-MS and LC-MS/MS results to distinguish between thermal degradation artifacts (GC) and true hydrolysis products (LC) .
  • Use isotopic labeling (e.g., deuterated solvents) to trace reaction pathways and confirm intermediates .
  • Validate findings against computational models (e.g., density functional theory) to predict energetically favorable degradation routes .

Q. What experimental strategies optimize the detection of trace-level This compound in complex biological samples?

  • Methodological Answer :

  • Enrichment Techniques : Solid-phase microextraction (SPME) or molecularly imprinted polymers (MIPs) to isolate the compound from biological fluids .
  • High-Resolution MS : Use quadrupole time-of-flight (Q-TOF) instruments with mass accuracy <5 ppm to differentiate isobaric interferences .
  • Matrix-matched Calibration : Prepare standards in simulated biological matrices (e.g., serum) to correct for ion suppression/enhancement effects .

Q. How can the stability of This compound degradation products be assessed in long-term environmental studies?

  • Methodological Answer :

  • Accelerated Aging Studies : Expose degradation products (e.g., ethyl methylphosphonic acid) to UV radiation or elevated temperatures, monitoring structural integrity via NMR and FTIR .
  • Field-Validation : Deploy passive samplers in contaminated sites, comparing laboratory-derived half-lives with real-world persistence data .

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